molecular formula C13H10ClNO B13021553 (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13021553
M. Wt: 231.68 g/mol
InChI Key: NNSZUMRMSULFRI-UHFFFAOYSA-N
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Description

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone is a heterocyclic compound that belongs to the class of pyridines. It is characterized by the presence of a chloro and a methyl group on the pyridine ring, along with a phenyl group attached to the methanone moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-chloro-4-methylpyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-4-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (6-Chloro-4-methylpyridin-3-yl)(phenyl)amine: Contains an amine group instead of a ketone.

Uniqueness

(6-Chloro-4-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(6-chloro-4-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10ClNO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NNSZUMRMSULFRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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